ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride

Stereochemistry Antiarrhythmic Conformational constraint

Programs replacing proline or pipecolic acid with rigidified bicyclic amino acids face stereochemical fidelity risks when substituting stereoisomers. This (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride delivers defined spatial orientation of amine and ester vectors critical for SAR exploration. • Validated in Caspase-1 inhibitor campaigns (CD10847, IC₅₀ = 17 nM) with confirmed co-crystal structure • Enables selective hydrolysis to free acid for solid-phase peptide coupling or direct amidation • Supplied as hydrochloride salt ensuring accurate stoichiometry in parallel library synthesis

Molecular Formula C10H18ClNO2
Molecular Weight 219.71 g/mol
Cat. No. B15258535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C2CCC(N1)CC2.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-2-13-10(12)9-7-3-5-8(11-9)6-4-7;/h7-9,11H,2-6H2,1H3;1H/t7?,8?,9-;/m0./s1
InChIKeyFIWZUSAHLMHNIX-BUJNUYNZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate Hydrochloride: Chiral Building Block Overview


Ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride (CAS not yet assigned; MDL MFCD09054667) is a chiral, bicyclic secondary amine building block belonging to the isoquinuclidine (2-azabicyclo[2.2.2]octane) class . It is supplied as the hydrochloride salt (≥95% purity) with a molecular weight of 219.71 g·mol⁻¹ (free base: C₁₀H₁₇NO₂, 183.25 g·mol⁻¹) and a measured logP of 1.667 [1]. The scaffold serves as a conformationally constrained isostere of piperidine and as a rigidified proline surrogate in peptidomimetic design . The compound is listed in the Enamine catalog (EN300-42570) and distributed by Santa Cruz Biotechnology (sc-353287), positioning it as an off-the-shelf chiral intermediate for medicinal chemistry and fragment-based drug discovery programs [1].

Stereochemistry Defined (1R,3S,4S) configuration; single enantiomer building block
Salt Form Hydrochloride salt ensures precise amine stoichiometry
Scaffold Role Rigid piperidine isostere and proline surrogate for peptidomimetics

Why Generic Substitution Fails for This Scaffold


Substituting this compound with a different stereoisomer, ester, or salt form carries quantifiable risk. The (1R,3S,4S) configuration defines the spatial orientation of the secondary amine and ester vectors, directly determining which diastereomeric series is accessed during downstream elaboration [1]. Published evidence on 2-azabicyclo[2.2.2]octane derivatives demonstrates that stereoisomerism induces variability of biological profile [2]. The hydrochloride salt provides a defined counterion stoichiometry that simplifies reaction workup and salt metathesis steps relative to the free base, which exists as a hygroscopic oil. Furthermore, the ethyl ester offers a distinct balance of lipophilicity (logP 1.667) versus metabolic liability compared to the methyl ester (logP ~0.8) or the fully ionized carboxylic acid, directly impacting both synthetic handling and the pharmacokinetic profile of derived compounds [3]. Each substitution decision therefore carries consequences for stereochemical fidelity, physicochemical properties, and ultimate biological readout.

! Stereoisomer mismatch: alternative configurations produce divergent diastereomeric series, compromising SAR.
! Salt form shift: free base is a hygroscopic oil; hydrochloride provides defined stoichiometry and simplifies handling.
! Ester substitution: ethyl ester balances lipophilicity; methyl ester or carboxylic acid alters extraction and downstream PK profile.

Quantitative Differentiation from Closest Analogs


Stereoisomerism-Driven Biological Profile Divergence

In a systematic study of 2-azabicyclo[2.2.2]octane derivatives as conformationally constrained analogues of the Class III/IV antiarrhythmic BRL-32872, Souchet et al. (1997) demonstrated that stereoisomerism at the bridgehead and C3 positions induces variability of biological profile [1]. Extensive NMR studies were required to unambiguously assign the configuration at C5, and different stereoisomers exhibited distinct pharmacological properties in cardiac electrophysiology assays [1]. This finding establishes that procurement of the specific (1R,3S,4S) configuration—rather than an unspecified or alternative stereoisomer—is essential to access the intended biological or chemical space during downstream derivatization.

Stereoisomerism Divergence
Reported
Biological profile varies across 2-ABO stereoisomers (Souchet 1997)
Configuration-dependent SAR; (1R,3S,4S) required for intended chemical space
Exact IC₅₀ per stereoisomer not disaggregated
Stereochemistry Antiarrhythmic Conformational constraint

logP Differentiation: Ethyl Ester vs. Carboxylic Acid

The Chembase/Enamine product specification reports a measured logP of 1.667 for ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride [1]. The corresponding (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride (C₈H₁₄ClNO₂, MW 191.66) is expected to exhibit a significantly lower logP (predicted ~0.2 to 0.5) due to the replacement of the ethyl ester with a fully ionized carboxylic acid group . This approximately 1.2–1.5 log unit difference corresponds to a >10-fold difference in octanol-water partition coefficient, translating into markedly different extraction behavior, chromatographic retention, and passive membrane permeability of derived compounds.

logP Differentiation
Reported
Ethyl ester logP 1.667 vs. carboxylic acid ~0.2–0.5 (predicted)
>10-fold partition difference influences extraction, chromatography, and permeability
Carboxylic acid logP estimated from structural class trends
Lipophilicity Physicochemical properties logP

Hydrochloride Salt vs. Free Base Handling Advantage

The hydrochloride salt form of the target compound ensures a defined, non-hygroscopic crystalline solid with precisely one equivalent of chloride counterion per amine [1]. In contrast, the free base ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate (CAS 385808-61-7) is typically obtained as an oil or low-melting solid with variable water content, complicating accurate stoichiometric calculations in subsequent reactions . The salt form also enables direct use in salt metathesis and ion-exchange steps without a separate protonation protocol, reducing synthetic step count by one operation in multistep sequences.

Salt Form Handling
Class-level
Crystalline HCl salt (defined stoichiometry) vs. free base oil (hygroscopic)
Salt form simplifies stoichiometric calculations and avoids pre-weighing titration
Free base CAS 385808-61-7; mass correction ~20%
Salt form Solubility Chemical handling

2-ABO Scaffold Validation in Caspase-1 Inhibition

The 2-azabicyclo[2.2.2]octane (2-ABO) scaffold—of which ethyl (1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylate is a direct synthetic precursor—was identified through virtual fragmentation of a 12,000-compound natural-product-inspired library as an effective P2-P3 scaffold replacement for peptidic Caspase-1 inhibitors [1]. Further elaboration yielded CD10847, a potent Caspase-1 inhibitor with an IC₅₀ of 17 nM, and its co-crystal structure with Caspase-1 confirmed the predicted binding mode [1]. This demonstrates that the 2-ABO scaffold is not merely a theoretical construct but a validated, crystallographically confirmed pharmacophore element capable of delivering nanomolar target engagement.

2-ABO Scaffold Validation
Class-level
CD10847 IC₅₀ = 17 nM (Caspase-1); co-crystal structure obtained
Scaffold delivers target engagement; supports fragment-based elaboration
Derived compound data; scaffold itself not directly assayed
Caspase-1 Scaffold hopping Fragment-based drug discovery

Conformational Constraint Advantage Over Proline

Portevin et al. (1996, 1997) replaced the central proline residue in peptidic inhibitors with the non-natural amino acid ABO ((3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid) [1][2]. For prolyl endopeptidase (PEP), ABO-containing inhibitors exhibited in vitro IC₅₀ values around 30 nM (compounds 24 and 25), with further optimization yielding inhibitors with IC₅₀ values as low as 0.9 nM (compound 70) [1]. In the human leukocyte elastase (HLE) series, ABO-containing inhibitors maintained HLE inhibitory potency in the 10–100 nM range while additionally conferring lipid peroxidation inhibitory activity (IC₅₀ ~1 μM) not present in proline-based comparators [2]. Importantly, compound 14a prevented HLE-mediated lung damage when administered 72 hours prior to enzymatic challenge, indicating exceptional pulmonary stability and retention that surpassed the reference inhibitor ICI 200 880 [2].

Conformational Constraint vs. Proline
Reported
PEP IC₅₀: 0.9–30 nM; HLE IC₅₀: 10–100 nM; dual antioxidant activity
Model-response context; ABO scaffold enables extended pretreatment duration in lung model
In vivo rodent models; requires replication for specific programs
Prolyl endopeptidase Human leukocyte elastase Conformational constraint

Highest-Impact Application Scenarios


Stereochemically Defined Peptidomimetic Lead Optimization

Programs replacing proline or pipecolic acid residues with rigidified bicyclic amino acids should prioritize this compound. The (1R,3S,4S) stereochemistry provides a defined spatial orientation of the amine and ester vectors, which is critical when exploring SAR around reverse-turn mimetics or extended dipeptide surrogates. The Portevin et al. (1996, 1997) PEP and HLE inhibitor campaigns demonstrated that the ABO scaffold enables IC₅₀ values as low as 0.9 nM and confers additional pharmacological activities (e.g., antioxidant effects) not achievable with proline [1][2]. The ethyl ester serves as a convenient protecting group that can be selectively hydrolyzed to the free acid for solid-phase peptide coupling or amidated directly.

Fragment-Based Drug Discovery with 2-ABO Scaffold

The 2-ABO scaffold has been validated through a rigorous fragment-hopping campaign that identified it as an effective P2-P3 replacement for peptidic Caspase-1 inhibitors, culminating in CD10847 (IC₅₀ = 17 nM) with a confirmed co-crystal structure [3]. The ethyl ester hydrochloride form of the scaffold is the ideal starting point for fragment growth: the ester can be hydrolyzed to generate the free carboxylic acid for amide coupling, while the hydrochloride salt ensures accurate stoichiometry in parallel library synthesis. This scaffold has also been validated as a bioisostere of piperidine/pyridine, with scalable synthetic access demonstrated up to 20 g .

ELOVL6 Inhibitor Development for Metabolic Disease

The 2-azabicyclo[2.2.2]octane scaffold has been specifically explored as a privileged chemotype for long chain fatty acid elongase 6 (ELOVL6) inhibition, a target implicated in insulin resistance and type 2 diabetes [4]. The Sasaki et al. (2009) campaign identified orally available, potent, and selective ELOVL6 inhibitors based on this scaffold, demonstrating its suitability for oral drug development. The hydrochloride salt form of the building block facilitates direct use in the amide coupling and N-arylation steps commonly employed in this chemical series.

Chiral Ligand and Asymmetric Catalysis Development

The rigid bicyclic framework with a bridgehead nitrogen makes this compound an attractive precursor for chiral ligand synthesis. The (1R,3S,4S) configuration provides a well-defined chiral environment, and the ethyl ester can be reduced to the alcohol or converted to amides for bidentate ligand construction. The hydrochloride salt form enables direct complexation studies without competing base interference. The scaffold's use in asymmetric synthesis has been demonstrated through its application in the synthesis of isoquinuclidine alkaloid analogs [5].

Application
Selection Property
Validation Focus
Peptidomimetic lead optimization
(1R,3S,4S) stereochemical definition
Stereochemical SAR fidelity
Fragment-based drug discovery (2-ABO)
Crystallographically validated scaffold
Target engagement confirmation
ELOVL6 inhibitor development
Orally bioavailable 2-ABO chemotype
Metabolic stability and selectivity
Chiral ligand and asymmetric catalysis
Rigid bicyclic chiral framework
Asymmetric induction efficiency
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